(2E)-2-(Benzenesulfonyl)-3-[5-(4-chlorophenyl)-furan-2-yl]prop-2-enenitrile
Overview
Description
(2E)-2-(Benzenesulfonyl)-3-[5-(4-chlorophenyl)-furan-2-yl]prop-2-enenitrile is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a benzenesulfonyl group attached to a furan ring, which is further substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-(Benzenesulfonyl)-3-[5-(4-chlorophenyl)-furan-2-yl]prop-2-enenitrile typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst.
Formation of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through sulfonylation using benzenesulfonyl chloride and a base such as pyridine.
Formation of the Prop-2-enenitrile Moiety: The final step involves the formation of the prop-2-enenitrile moiety through a Knoevenagel condensation reaction between the furan derivative and malononitrile in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines or aldehydes.
Substitution: Various substituted sulfonyl derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, making it a potential lead compound for drug development.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Medicine:
Drug Development: The compound’s structural features make it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Agriculture: The compound may have applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (2E)-2-(Benzenesulfonyl)-3-[5-(4-chlorophenyl)-furan-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s sulfonyl group can form strong interactions with amino acid residues in the enzyme’s active site, leading to inhibition.
Comparison with Similar Compounds
- (2E)-2-(Benzenesulfonyl)-3-[5-(4-methylphenyl)-furan-2-yl]prop-2-enenitrile
- (2E)-2-(Benzenesulfonyl)-3-[5-(4-bromophenyl)-furan-2-yl]prop-2-enenitrile
- (2E)-2-(Benzenesulfonyl)-3-[5-(4-fluorophenyl)-furan-2-yl]prop-2-enenitrile
Comparison:
- Structural Differences: The primary difference lies in the substituents on the phenyl ring (e.g., chlorine, methyl, bromine, fluorine).
- Reactivity: The presence of different substituents can influence the compound’s reactivity and the types of reactions it undergoes.
- Applications: While similar compounds may share some applications, the specific substituents can confer unique properties, making each compound suitable for different applications.
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[5-(4-chlorophenyl)furan-2-yl]prop-2-enenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClNO3S/c20-15-8-6-14(7-9-15)19-11-10-16(24-19)12-18(13-21)25(22,23)17-4-2-1-3-5-17/h1-12H/b18-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAAGINOOPBGAC-LDADJPATSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360517 | |
Record name | ZINC00858333 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64251-72-5 | |
Record name | ZINC00858333 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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